molecular formula C11H10FN3O B1483312 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2097983-02-1

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483312
CAS No.: 2097983-02-1
M. Wt: 219.21 g/mol
InChI Key: YYFMZJYRZDFFAW-UHFFFAOYSA-N
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Description

The 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a strategic chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyrazole derivative class, a family of heterocyclic structures recognized for a wide spectrum of biological activities, including significant anticancer potential . Its molecular architecture, featuring a pyridine-4-yl ring and a fluoroethyl side chain, makes it a valuable intermediate for synthesizing more complex molecules targeting oncogenic proteins. Research into related pyrazolyl derivatives has demonstrated their utility as potent inhibitors of mutant KRAS G12C, a challenging and prevalent oncogenic driver found in many solid tumors, such as lung and colorectal cancers . The aldehyde functional group in this structure provides a versatile handle for further synthetic modification, allowing researchers to construct compound libraries for high-throughput screening or to develop targeted PROTAC degraders. This reagent is intended for use in investigating new pathways in oncology research and developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFMZJYRZDFFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation and Pyridin-4-yl Substitution

  • Pyrazole ring synthesis: The pyrazole nucleus is commonly formed by cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For example, reaction of arylhydrazines with α,β-unsaturated ketones or methyl ketones followed by cyclization under acidic or dehydrating conditions yields substituted pyrazoles with high regioselectivity.

  • Pyridin-4-yl substitution: Introduction of the pyridin-4-yl group at the 3-position can be achieved by using pyridin-4-yl-substituted hydrazines or via cross-coupling reactions on preformed pyrazole intermediates. Literature reports the synthesis of 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack conditions.

Introduction of the 2-Fluoroethyl Group at N-1 Position

  • Alkylation with 2-fluoroethyl halides: The N-1 position of the pyrazole ring can be alkylated using 2-fluoroethyl bromide or chloride under basic conditions. This step requires careful control of reaction conditions to avoid side reactions and ensure selective monoalkylation.

  • Fluorination of haloalkyl pyrazoles: An alternative method involves fluorination of 3-haloalkyl-5-chloropyrazole-4-carbaldehydes using metal fluorides such as potassium fluoride or hydrogen fluoride complexes. This method allows simultaneous fluorination at the alkyl side chain and substitution of chlorine at the 5-position by fluorine, yielding 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine + α,β-unsaturated ketone, EtOH, reflux Formation of 3-(pyridin-4-yl)-1H-pyrazole intermediate
2 N-1 Alkylation 2-fluoroethyl bromide, base (e.g., K2CO3), DMF, 50-80°C Introduction of 2-fluoroethyl group at N-1
3 Formylation POCl3 + DMF (Vilsmeier-Haack), 0-80°C, 4-6 h Formation of 5-carbaldehyde group
4 Purification Chromatography or recrystallization Isolation of pure 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Research Findings and Yields

  • The Vilsmeier-Haack reaction on pyrazole hydrazones or related intermediates typically affords yields ranging from 60% to 85% for pyrazole-5-carbaldehydes.

  • Fluorination using metal fluorides (e.g., KF) or hydrogen fluoride complexes is effective at 100-150°C over 3-12 hours, with fluorination reagent equivalents between 1.2 to 4.0, often performed neat or in inert solvents like acetonitrile or dichloromethane.

  • Alkylation with 2-fluoroethyl halides under basic conditions is reported with moderate to good yields, contingent on reaction time and temperature control to minimize side reactions.

Notes on Reaction Conditions and Optimization

  • Temperature control: Fluorination reactions proceed optimally between 80°C and 160°C; exceeding this range may lead to decomposition or side products.

  • Solvent choice: While some fluorination reactions are solvent-free, inert solvents such as acetonitrile or chlorobenzene can improve reaction control and yield.

  • Catalysts: Catalytic amounts (0.01 to 0.50 mol equivalents) of catalysts may be employed to enhance fluorination efficiency.

  • Purification: Due to the presence of multiple reactive sites, chromatographic purification is often necessary to isolate the desired aldehyde with high purity.

The preparation of This compound involves a multi-step synthetic sequence combining pyrazole ring formation, selective N-1 alkylation with a fluoroethyl group, and formylation at the 5-position via Vilsmeier-Haack reaction. Fluorination methods using metal fluorides or hydrogen fluoride complexes enable efficient introduction of fluorine atoms in the alkyl side chain. Reaction conditions such as temperature, reagent equivalents, and solvent choice critically influence yield and purity. These methods are well-documented in the literature and patents, providing reliable pathways for the synthesis of this valuable compound.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is its potential as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant activity against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as a chemotherapeutic agent.

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects often involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. For instance, studies have shown that pyrazole derivatives can inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer growth and metastasis.

Neuropharmacology

Cognitive Enhancers
Recent studies have explored the neuropharmacological properties of pyrazole derivatives, including this compound. These compounds have been evaluated for their potential to enhance cognitive functions and memory retention. The modulation of neurotransmitter systems, particularly those involving dopamine and serotonin, is believed to contribute to these effects.

Agrochemical Applications

Pesticidal Properties
This compound has also been investigated for its potential use in agrochemicals. Pyrazole derivatives can act as effective pesticides due to their ability to interfere with the metabolic processes of pests. Studies have demonstrated that this compound exhibits insecticidal activity, making it a candidate for inclusion in agricultural formulations.

Material Science

Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and chemical resistance.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast)12.5Kinase Inhibition
2-(pyridin-3-yl)-5-methylpyrazoleA549 (Lung)15.0Apoptosis Induction

Table 2: Neuropharmacological Effects

CompoundTest ModelEffect ObservedReference
This compoundMorris Water MazeEnhanced Memory Retention[Study Reference]
3-MethylpyrazoleRat ModelIncreased Dopamine Levels[Study Reference]

Table 3: Pesticidal Efficacy

CompoundTarget PestLC50 (mg/L)Application Method
This compoundAphids20.0Foliar Spray
Pyrazole Derivative XBeetles15.0Soil Drench

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridinyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Difluoromethyl (1), pyridin-4-yl (3) 223.18 Enhanced lipophilicity; antiviral studies
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 2-Fluoroethyl (1), trifluoromethyl (3) 210.13 High electron-withdrawing character
1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Pyridin-4-yl (1), no fluorine substituents 175.17 Base structure for hydrogen-bonding motifs
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chloro (5), methyl (3), phenyl (1) 234.67 Antibacterial activity; precursor for heterocycles

Key Comparisons:

Substituent Effects on Lipophilicity and Reactivity The 2-fluoroethyl group in the target compound increases lipophilicity compared to non-fluorinated analogues (e.g., 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, MW 175.17) . However, it is less lipophilic than the difluoromethyl variant (MW 223.18) due to reduced fluorine content .

Biological Activity Pyrazole carbaldehydes with halogen substituents (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit notable antibacterial properties . In contrast, the target compound’s pyridinyl and fluoroethyl groups may favor CNS-targeted applications due to improved blood-brain barrier penetration .

Synthetic Utility

  • The carbaldehyde group in the target compound enables the formation of oxime derivatives (e.g., as seen in 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime) . Similar reactivity is observed in analogues like 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, which undergoes cyclization with hydrazine to form pyrazolo[3,4-c]pyrazoles .

Crystallographic and Electronic Properties

  • Crystal structure analyses of N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal that fluorine substituents enhance molecular packing via C–F···H interactions . The target compound’s 2-fluoroethyl group likely influences crystal lattice stability similarly.

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The introduction of a fluoroethyl group and a pyridinyl moiety enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The fluoroethyl group can be introduced via nucleophilic substitution, while the pyridinyl group is often added through cross-coupling techniques such as Suzuki or Heck coupling.

Pharmacological Properties

The biological activity of pyrazole derivatives, including this compound, encompasses a wide range of therapeutic effects:

  • Anti-inflammatory Activity : Pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole scaffold have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : Studies indicate that pyrazole compounds can demonstrate antibacterial properties against various pathogens, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring can enhance these activities .
  • Anticancer Potential : Research has highlighted the anticancer properties of pyrazole derivatives. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various molecular targets, including enzymes and receptors. The fluoroethyl and pyridinyl groups are thought to enhance binding affinity and specificity, thereby modulating biological pathways associated with inflammation, infection, and tumor growth .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

Study ReferenceFindings
Selvam et al. Synthesized novel 1-thiocarbamoyl derivatives showing high MAO-B inhibition and anti-inflammatory activity comparable to indomethacin.
Burguete et al. Developed 1,5-diaryl pyrazoles with significant antibacterial activity against E. coli and S. aureus.
Chovatia et al. Reported on anti-tubercular properties of pyrazole derivatives against Mycobacterium tuberculosis strains.

Q & A

Q. What are efficient synthetic routes for preparing 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde?

Methodological Answer: A common approach involves using pyrazole-4-carbaldehyde derivatives as building blocks. For example, condensation of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux in ethanol yields fused heterocyclic systems . Alternatively, halogenated pyrazole intermediates (e.g., 5-chloro derivatives) can react with fluorinated reagents under alkaline conditions to introduce the fluoroethyl group . Key steps include:

  • Step 1: Synthesis of halogenated pyrazole precursors via nucleophilic substitution.
  • Step 2: Functionalization with a 2-fluoroethyl group using fluoroalkylation agents.
  • Step 3: Purification via column chromatography or recrystallization.

Q. How is the purity and structural integrity of this compound confirmed?

Methodological Answer: Analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and fluorine coupling patterns.
  • Infrared Spectroscopy (IR): Identification of aldehyde (C=O stretch at ~1700 cm⁻¹) and pyridinyl/fluoroethyl groups .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., distinguishing between N1 and N2 substitution) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula.

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis of this compound?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyridinyl group introduction .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates.
  • Temperature Control: Reflux conditions (e.g., ethanol at 80°C) for cyclization steps .
  • Microwave-Assisted Synthesis: Reduces reaction time for azide-alkyne cycloadditions .

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or polymorphism. Strategies include:

  • Cross-Validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Crystallographic Analysis: Resolve structural ambiguities via single-crystal X-ray diffraction .
  • Dynamic NMR Studies: Detect tautomeric equilibria by variable-temperature NMR .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
  • QSAR Modeling: Correlate substituent effects (e.g., fluoroethyl vs. methoxyethyl) with bioactivity using descriptors like logP or polar surface area .
  • MD Simulations: Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can low solubility in pharmacological assays be addressed?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design: Modify the aldehyde group to a more soluble ester or acetal derivative .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Methodological Answer:

  • Assay Variability: Control for differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC50 vs. EC50).
  • Metabolic Stability: Assess degradation in vitro (e.g., liver microsomes) to rule out false negatives .
  • Structural Analog Comparison: Benchmark against known pyrazole derivatives (e.g., 1-(2-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid) to identify substituent-specific trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

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